molecular formula C28H21N B14472585 9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole CAS No. 65272-89-1

9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole

Cat. No.: B14472585
CAS No.: 65272-89-1
M. Wt: 371.5 g/mol
InChI Key: GEINVUPWARSEIX-UHFFFAOYSA-N
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Description

9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9H-fluoren-9-ylidene derivatives with ethyl-substituted carbazole under specific conditions. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenylidene moiety to a fluorenyl group.

    Substitution: Electrophilic substitution reactions can occur at the carbazole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenyl derivatives.

Mechanism of Action

The mechanism of action of 9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole depends on its specific application. In organic electronics, the compound functions by facilitating charge transport and light emission through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is unique due to its specific combination of the carbazole and fluorenylidene moieties, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the design of advanced materials and therapeutic agents.

Properties

CAS No.

65272-89-1

Molecular Formula

C28H21N

Molecular Weight

371.5 g/mol

IUPAC Name

9-ethyl-3-(fluoren-9-ylidenemethyl)carbazole

InChI

InChI=1S/C28H21N/c1-2-29-27-14-8-7-13-24(27)26-18-19(15-16-28(26)29)17-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-18H,2H2,1H3

InChI Key

GEINVUPWARSEIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=C3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C61

Origin of Product

United States

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